1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
Beschreibung
BenchChem offers high-quality 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C5H4F8O |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
1,1,2,2,3,5,5,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2 |
InChI-Schlüssel |
OVTPRUAVWYZZHK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
toxicity profile and environmental impact of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol
Comprehensive Toxicity Profile and Environmental Impact of 1,1,2,2,3,5,5,5-Octafluoro-1-Pentanol
Executive Summary & Chemical Identity
The compound 1,1,2,2,3,5,5,5-octafluoro-1-pentanol (a structural synonym for the IUPAC-standardized 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, CAS: 355-80-6) is a highly fluorinated alcohol[1]. Often abbreviated as OFP or 1H,1H,5H-octafluoro-1-pentanol, it is a specialty solvent, a precursor for fluoropolymers, and a cosurfactant utilized in semiconductor nanocrystal synthesis[1]. As regulatory scrutiny intensifies around long-chain per- and polyfluoroalkyl substances (PFAS), short-chain fluorotelomer alcohols like OFP have seen increased industrial adoption. However, understanding its unique toxicological mechanisms and environmental degradation pathways is critical for drug development professionals and environmental toxicologists evaluating its safety profile.
Toxicological Profile & Human Health Hazards
The acute toxicity of OFP is generally classified as low to moderate, but its high volatility and specific chemical structure present unique occupational hazards.
-
Acute Solvent Syndrome: Inhalation is the primary vector for acute exposure. At high vapor concentrations, OFP acts as a neurotoxin, inducing acute solvent syndrome characterized by general anesthesia, somnolence, and muscle weakness[2]. The Lowest Published Lethal Concentration (LCLo) in rat inhalation models is 2,500 ppm over a 4-hour exposure[2].
-
Irritation and Localized Toxicity: The terminal hydroxyl group combined with the highly electronegative fluorinated backbone makes OFP a strong local irritant. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2, H315), serious eye irritation (Category 2, H319), and specific target organ toxicity via single exposure leading to respiratory tract irritation (Category 3, H335)[3].
-
Systemic and Chronic Effects: While there is currently no conclusive evidence linking OFP to mutagenicity or carcinogenicity, prolonged dermal or inhalation exposure can lead to cumulative membrane disruption in epithelial tissues due to its amphiphilic-like solvent properties[1].
Environmental Fate & Ecological Impact
OFP is classified as an indirect precursor to short-chain perfluorocarboxylic acids (PFCAs)[4]. Its environmental impact is not dictated primarily by the parent alcohol, but by its persistent degradation products.
-
Degradation Pathway: In the environment, the non-fluorinated terminal carbons of OFP are vulnerable to biotic and abiotic oxidation. The primary degradants are perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA)[4].
-
Bioaccumulation vs. Mobility: Unlike legacy long-chain PFAS (e.g., PFOA, PFOS) which bioaccumulate heavily in lipid-rich tissues, short-chain PFAS (<8 perfluorinated carbons) exhibit a lower Bioaccumulation Factor (BAF)[5]. However, this is a double-edged sword: the terminal degradants (PFPeA and PFBA) are highly water-soluble, extremely mobile in aquatic ecosystems, and resist further environmental mineralization[6].
Fig 1: Environmental degradation pathway of OFP into persistent short-chain PFCAs.
Quantitative Data Summary
To facilitate rapid comparison for risk assessment, the core physicochemical and toxicological metrics of OFP are summarized below.
Table 1: Physicochemical and Toxicity Metrics of OFP
| Parameter | Value | Reference |
| Molecular Formula | C5H4F8O | [2] |
| CAS Number | 355-80-6 | [3] |
| Boiling Point | 141-142 °C | [1] |
| Vapor Pressure | 2.52 mmHg (at 25°C) | [1] |
| LCLo (Inhalation, Rat) | 2,500 ppm / 4 hr | [2] |
| GHS Health Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [3] |
Self-Validating Experimental Protocols
To accurately assess the toxicity and environmental presence of OFP, standard methodologies must be adapted to account for its volatility and the ubiquitous nature of background PFAS contamination.
Protocol A: In Vitro Cytotoxicity Assessment (Air-Liquid Interface)
Causality: Standard submerged cell culture models are fundamentally flawed for assessing volatile fluorinated alcohols like OFP. The compound's high vapor pressure leads to rapid off-gassing in standard open-well plates, artificially lowering the effective dose and producing false-negative cytotoxicity data. We utilize an Air-Liquid Interface (ALI) exposure model within a gastight chamber to ensure dose integrity.
-
Cell Seeding: Seed human lung epithelial cells (A549) onto 0.4 µm porous transwell inserts. Cultivate until a confluent monolayer forms, then remove the apical media to establish the ALI.
-
Vapor Generation: Introduce OFP into a precision vapor generator connected to the exposure chamber. Self-Validation Step: Monitor chamber concentration in real-time using a photoionization detector (PID) to confirm the delivered dose matches the target concentration.
-
Exposure: Expose the cellular monolayer to the OFP vapor stream for 4 hours inside a sealed, humidified incubator (37°C, 5% CO2).
-
Viability Quantification: Perform a Lactate Dehydrogenase (LDH) release assay on the basolateral media. Self-Validation Step: Include a concurrent positive control (Triton X-100 dosed via aerosol) and a clean-air negative control within the same sealed system to define the 0% and 100% lysis thresholds accurately.
Protocol B: Environmental Degradation Tracking via LC-MS/MS
Causality: Environmental tracking of OFP and its degradation products (PFPeA/PFBA) is severely confounded by background PFAS contamination leaching from standard HPLC polytetrafluoroethylene (PTFE) lines. Furthermore, environmental matrices cause significant ion suppression in the electrospray ionization (ESI) source. This protocol mitigates these variables through a delay-column configuration and mass-labeled internal standards.
-
Sample Spiking: Spike 500 mL of the environmental water sample with 10 ng of mass-labeled internal standards (e.g., 13 C-PFPeA). Causality: This corrects for matrix-induced signal quenching during ionization.
-
Solid Phase Extraction (SPE): Pass the sample through a Weak Anion Exchange (WAX) SPE cartridge. Wash with 25 mM acetate buffer, then elute with 0.1% ammonium hydroxide in methanol. Causality: WAX captures both the neutral parent alcohol and the anionic PFCA degradants.
-
HPLC Separation: Inject the eluate into an HPLC equipped with a C18 analytical column. Critical Step: Install a secondary "delay column" between the mobile phase pumps and the sample injector. Causality: This delays any background PFAS leaching from the instrument's internal tubing, separating system-contamination peaks from true sample peaks in the chromatogram.
-
Mass Spectrometry: Analyze via tandem mass spectrometry (MS/MS) in negative electrospray ionization (ESI-) using Multiple Reaction Monitoring (MRM) mode.
Fig 2: Self-validating LC-MS/MS workflow for quantifying OFP and its degradants.
References
- Guidechem: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Properties and Toxicity. Source: guidechem.com.
- PubChem: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CID 9641). Source: nih.gov.
- Carl Roth: Safety Data Sheet: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Source: carlroth.com.
- NICNAS: Indirect precursors to short-chain perfluorocarboxylic acids: Environment tier II assessment. Source: industrialchemicals.gov.au.
- NIH: Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. Source: nih.gov.
- Washington State Department of Ecology: Per- and Poly-Fluorinated Alkyl Substances Chemical Action Plan (PFAS CAP). Source: wa.gov.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ezview.wa.gov [ezview.wa.gov]
Application Note: Interface Engineering and Surface Stratification Using 1,1,2,2,3,5,5,5-Octafluoro-1-Pentanol
Executive Summary & Chemical Context
In advanced materials science, the precise control of interfaces dictates the macro-level performance of electronic and optical devices. 1,1,2,2,3,5,5,5-octafluoro-1-pentanol (widely recognized in chemical databases and literature by its IUPAC designation 2,2,3,3,4,4,5,5-octafluoro-1-pentanol , CAS 355-80-6)[1][2] is a highly fluorinated alcohol that has emerged as a critical reagent for interface engineering.
Its unique molecular architecture—a dense, low-surface-energy fluorocarbon tail coupled with a protic, highly polar hydroxyl head—imparts a strong permanent dipole[3]. This application note details the mechanistic role of this octafluoropentanol (OFP) in two primary domains: lowering electron injection barriers in Organic Light-Emitting Diodes (OLEDs)[3][4] and driving thermodynamic self-stratification in highly transparent optical coatings used in consumer electronics and drug-screening biosensors[5][6].
Organic Electronics: Cathode Interface Engineering in OLEDs
Mechanism of Action: Dipole Formation and Trap Passivation
In polymer-based OLEDs, charge imbalance is a notorious bottleneck; hole mobility typically outpaces electron mobility, leading to exciton recombination near the cathode and subsequent non-radiative quenching. Utilizing OFP as a solvent treatment on top of the emissive layer (e.g., SY-PPV) directly addresses this[3][4].
Because OFP is an orthogonal solvent, it does not dissolve the underlying hydrophobic organic semiconductor[7]. As the OFP evaporates, the highly electronegative fluorine atoms align at the organic/metal interface, creating a strong permanent dipole[3][4]. This dipole shifts the vacuum energy level, effectively reducing the offset between the cathode's work function and the Lowest Unoccupied Molecular Orbital (LUMO) of the emissive layer[4]. Furthermore, OFP acts as a superior trap passivator for electrons compared to non-fluorinated alcohols, significantly enhancing electron current without altering hole current[3].
Workflow of OFP solvent treatment for OLED interface modification and validation.
Quantitative Data: OLED Performance Enhancement
The application of OFP yields immediate, measurable improvements in device efficiency and charge balance.
| Metric | Control (No Treatment) | OFP Treated | Causality / Mechanistic Driver |
| Electron Current | Baseline | Significantly Enhanced | Passivation of electron traps at the organic/metal interface[3]. |
| Luminous Efficiency | < 5.0 lm/W | Up to 19.2 lm/W | Improved electron/hole charge balance within the emissive layer[3]. |
| Injection Barrier | High | Low | Dipole-induced vacuum level shift aligns cathode work function with LUMO[3][4]. |
Protocol 1: OFP Solvent Treatment for Polymer OLEDs
This protocol is designed as a self-validating system to ensure the physical retention of the dipole layer prior to metallization.
-
Substrate Preparation: Spin-cast the primary emissive layer (e.g., Super-Yellow PPV) onto an ITO/PEDOT:PSS coated glass substrate. Anneal according to standard polymer specifications.
-
OFP Solution Preparation: Prepare a pure solution of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol. Causality & Rationale: For inverted architectures requiring specific wetting properties, OFP can be mixed with 2,2,2-trifluoroethanol (e.g., 3:1 ratio) to tailor the boiling point and viscosity without dissolving the underlying layers[7].
-
Spin-Casting: Dispense 50 µL of the OFP solution onto the emissive layer. Spin at 3000 rpm for 30 seconds in a nitrogen-filled glovebox.
-
Thermal Annealing: Anneal the substrate at 80°C for 10 minutes. Causality & Rationale: This drives off residual bulk solvent while thermodynamically locking the chemically adsorbed fluorinated dipole layer at the interface.
-
System Validation (Chemical): Perform X-ray Photoelectron Spectroscopy (XPS) on a control sample. Validation Metric: The presence of a distinct F 1s peak confirms the retention of the fluorinated alcohol at the interface[3].
-
Metallization & System Validation (Electrical): Thermally evaporate the cathode (e.g., Ba/Al). Conduct a Current Density-Voltage-Luminance (J-V-L) sweep. Validation Metric: The electron-dominated current density must show a distinct upward shift at identical voltages compared to an untreated control[4].
Optical Coatings: Thermodynamic Surface Stratification
Mechanism of Action: Self-Stratification in Waterborne Polyurethanes
For optical components—crucial in both consumer optics and high-throughput drug screening microplates—coatings must repel aqueous solutions and oils without compromising optical clarity[5]. Traditional thick fluoropolymers are highly hydrophobic but often opaque.
By chemically incorporating OFP as an end-capping agent in Waterborne Polyurethanes (WPUs) or sol-gel networks, scientists leverage thermodynamic self-stratification[5][6]. During the film-casting and curing process, the low-surface-energy fluoroalkyl chains of OFP naturally migrate to the air-film interface to minimize the system's total free energy[5]. This yields a highly transparent coating with a surface rich in fluorine, providing exceptional water resistance while the bulk of the polymer maintains structural integrity and optical transmission[5][6].
Relevance to Drug Development: In microfluidics and optical biosensors, these OFP-modified coatings prevent the non-specific binding of aqueous drug compounds to detection windows, ensuring high-fidelity fluorescence and absorbance readings.
Synthesis of OFP-modified WPU coatings demonstrating fluorine surface migration.
Quantitative Data: Optical and Surface Properties
Incorporating OFP balances hydrophobicity with optical demands.
| Property | Unmodified WPU | OFP-Modified WPU | Causality / Mechanistic Driver |
| Water Swelling Ratio | 15.2% | < 7.0% | Hydrophobic fluorocarbon shielding prevents water permeation[5]. |
| Transmittance (532 nm) | > 85.0% | 83.8% | Nanoscale dispersion prevents phase-separation-induced scattering[5]. |
| Surface Free Energy | High | Low | Fluorine enrichment at the air-film interface reduces surface tension[5][6]. |
Protocol 2: Synthesis of OFP-End-Capped Optical Coatings
This protocol ensures the covalent attachment of OFP to prevent leaching, validated by spectroscopic and physical metrology.
-
Prepolymer Synthesis: React a diisocyanate (e.g., hexamethylene diisocyanate trimer) with a polyol in a nitrogen-purged reactor at 80°C to form an isocyanate-terminated prepolymer[5].
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Fluorination (End-Capping): Introduce OFP dropwise into the reactor. Causality & Rationale: The protic hydroxyl group of OFP reacts with the terminal isocyanate (NCO) groups, covalently capping the polymer chains with low-surface-energy fluoroalkyl tails[5][6].
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System Validation (Chemical): Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy. Validation Metric: The reaction is deemed complete and safe for emulsification only when the NCO stretching band at ~2270 cm⁻¹ completely disappears, confirming full end-capping[6].
-
Emulsification: Neutralize the prepolymer and disperse it in deionized water under high-shear stirring to form a stable WPU emulsion.
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Film Casting & Curing: Cast the emulsion onto a glass substrate (or biosensor window) and cure at 60°C for 24 hours. Causality & Rationale: Moderate, sustained heat provides the kinetic energy required for the thermodynamic migration of the fluorine segments to the air interface[5].
-
System Validation (Physical): Perform contact angle goniometry and UV-Vis spectroscopy. Validation Metric: The coating must exhibit a water contact angle >90° (confirming surface stratification) while maintaining >80% optical transmittance at 532 nm (confirming lack of bulk phase separation)[5].
References
-
[1] 355-80-6(2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Product Description - ChemicalBook. ChemicalBook. 2
-
[4] Enhanced electron injection organic light emitting diode. Google Patents (Organic Electronics, vol. 9). 4
-
[3] Analysis of mechanisms responsible for the formation of dark spots in organic light emitting diodes (OLEDs): A review. ResearchGate. 3
-
[5] Improving water resistance of waterborne polyurethane coating with high transparency and good mechanical properties. ResearchGate. 5
-
[7] Inverted device architecture for high efficiency single-layer organic light-emitting diodes with imbalanced charge transport. PMC (National Institutes of Health). 7
-
[2] 355-80-6(2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Product Description. ChemicalBook. 2
-
[6] Tribology of water and oil repellent sol–gel coatings for optical applications. ResearchGate. 6
Sources
- 1. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [amp.chemicalbook.com]
- 2. 355-80-6 CAS MSDS (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015034342A1 - Enhanced electron injection organic light emitting diode - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inverted device architecture for high efficiency single-layer organic light-emitting diodes with imbalanced charge transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trace Water in 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
Welcome to the Technical Support Center for fluorinated solvent management. 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP, CAS 355-80-6) is a highly polar, heavily fluorinated alcohol with a boiling point of 141–142 °C[1]. While it is technically immiscible with bulk water, its highly polarized hydroxyl group forms exceptionally strong intermolecular hydrogen bonds with trace moisture[2]. This support guide is designed for researchers and drug development professionals who require ultra-dry OFP for moisture-sensitive syntheses, nanocrystal stabilization, or specialized polymer formulations.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: Why did anhydrous magnesium sulfate (MgSO₄) fail to dry my OFP to below 50 ppm? A: MgSO₄ is a bulk drying agent that relies on a physical equilibrium (hydration energy). The thermodynamic driving force of MgSO₄ hydration struggles to overcome the strong intermolecular hydrogen bonding between water and the highly polarized –OH group of fluorinated alcohols[2]. MgSO₄ will remove macroscopic water droplets but will leave an equilibrium of trace water behind. For trace removal, you must use size-exclusion kinetics (molecular sieves) or irreversible chemical consumption (calcium hydride).
Q2: Can I just boil the water off using simple fractional distillation? A: No. Fluorinated alcohols frequently form negative azeotropes with water due to their strong hetero-molecular hydrogen bonding[3][4]. This means the water-alcohol complex will co-distill, and the vapor phase will maintain a constant composition of water. Chemical desiccation prior to distillation is an absolute requirement[5].
Q3: Should I use 3Å or 4Å molecular sieves for static drying? A: While 4Å sieves are occasionally cited for general fluorinated solvents[6], 3Å sieves are strictly recommended for OFP[2]. The kinetic diameter of a water molecule is ~2.8Å, which fits perfectly into the 3Å pores. The OFP molecule is significantly larger and is sterically excluded. Using 4Å sieves increases the risk of the fluorinated alcohol partially entering the pores, which reduces the water-binding capacity and can lead to surface-catalyzed degradation over extended storage periods.
Part 2: Quantitative Comparison of Drying Agents
The following table summarizes the causal mechanisms and expected outcomes of various drying agents when applied to OFP.
| Drying Agent | Mechanistic Action | Optimal Use Case | Expected Residual Water |
| Anhydrous MgSO₄ | Reversible physical hydration (forms hydrates). | Removing visible, bulk water layers (>1000 ppm). | 200 – 500 ppm |
| Azeotropic Distillation | Entrains water using a secondary solvent (e.g., toluene). | Pre-drying heavily contaminated recovered OFP. | 100 – 200 ppm |
| Activated 3Å Sieves | Kinetic size-exclusion and internal adsorption. | Standard laboratory static drying. | 10 – 50 ppm |
| Calcium Hydride (CaH₂) | Irreversible chemical reaction releasing H₂ gas. | Ultra-dry requirements (e.g., air-sensitive organometallics). | < 10 ppm |
Part 3: Validated Experimental Protocols
A self-validating protocol requires not just the execution of the drying step, but the analytical confirmation of the result.
Protocol A: Static Drying via 3Å Molecular Sieves (Target: <50 ppm)
Use this method for standard moisture-sensitive assays and routine solvent storage.
-
Sieve Activation: Do not trust "factory-activated" sieves. Place 3Å molecular sieves in a vacuum oven at 300 °C under high vacuum (< 0.1 mbar) for a minimum of 12 hours. Cool them strictly under an argon atmosphere.
-
Pre-Drying (If necessary): If the OFP has >1000 ppm water, stir with anhydrous MgSO₄ (5% w/v) for 2 hours, then filter through a dry glass frit.
-
Static Desiccation: Add the activated 3Å sieves to the OFP at a ratio of 10% w/v in an oven-dried, argon-flushed Schlenk flask.
-
Equilibration: Allow the mixture to stand for 48 hours. The size-exclusion kinetics require time for the water molecules to diffuse into the aluminosilicate framework.
-
Validation: Extract a 1 mL aliquot using a dry syringe and perform a Coulometric Karl Fischer (KF) titration[2]. The result should read <50 ppm.
Protocol B: Active Drying via CaH₂ Distillation (Target: <10 ppm)
Use this method when synthesizing highly moisture-sensitive polymers (e.g., polyphosphazenes)[5].
-
Safety Prep: Ensure the distillation apparatus is thoroughly oven-dried and assembled under a continuous flow of dry argon.
-
Chemical Desiccation: Add granular Calcium Hydride (CaH₂) to the OFP in a round-bottom flask at a ratio of 2–3% w/v.
-
Causality: CaH₂ reacts irreversibly with water to form insoluble Ca(OH)₂ and H₂ gas. This chemical consumption permanently breaks the OFP-water hydrogen bond network.
-
-
Reflux: Stir and reflux the mixture under argon for 4 to 6 hours. The evolution of hydrogen gas bubbles will initially be visible and will subside as the water is consumed.
-
Fractional Distillation: Distill the OFP (Boiling point 141–142 °C[1]) under a slight argon positive pressure. Discard the first 5% of the distillate (the forerun) to ensure any residual azeotropic moisture in the distillation head is purged.
-
Validation: Perform a Coulometric KF titration on the main fraction. Store the ultra-dry OFP over activated 3Å sieves in a dark, cool environment.
Part 4: Workflow Visualization
Decision tree for removing trace water from 1,1,2,2,3,5,5,5-octafluoro-1-pentanol.
Sources
- 1. 355-80-6 CAS MSDS (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Crosslinkable Poly[bis(octafluoropentoxy) phosphazene] Biomaterials: Synthesis, Surface Characterization, Bacterial Adhesion, and Plasma Coagulation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol Derivatization
Welcome to the Advanced Derivatization Support Center. Highly fluorinated alcohols, specifically 1,1,2,2,3,5,5,5-octafluoro-1-pentanol (often referred to as octafluoropentanol or OFP), present unique synthetic challenges. The combination of extreme electron withdrawal and massive steric bulk often leads to failed esterifications, stalled cross-couplings, and poor nucleophilic substitutions.
This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate reactions involving this complex substrate.
Part 1: Causality & Troubleshooting FAQs
Q1: Why do standard Fischer esterification protocols completely fail with 1,1,2,2,3,5,5,5-octafluoro-1-pentanol? A1: The failure is driven by a synergistic combination of electronic depletion and steric shielding. The eight highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect (-I effect) across the carbon backbone. This severely depletes the electron density on the primary hydroxyl oxygen, plummeting its nucleophilicity. Concurrently, the rigid, rod-like polyfluoroalkyl chain creates a steric "shield" that physically obstructs the trajectory of incoming electrophiles, making standard, reversible nucleophilic attacks kinetically unfavorable, as detailed in the.
Q2: My Steglich esterification (DCC/DMAP) is stalling at <20% conversion. How can I force the reaction to completion? A2: Standard Steglich conditions in pure dichloromethane (DCM) stall because the fluorinated tail is poorly solvated, causing the molecules to aggregate and bury the reactive hydroxyl group. To resolve this, transition to a mixed fluorinated solvent system (e.g., 60:40 1,1,1,3,3-pentafluorobutane:DCM). This fully solvates the fluorinated chain. Furthermore, you must increase the DMAP catalyst loading to 0.5 equivalents. This forces the equilibrium toward the highly reactive acylpyridinium intermediate, which is electrophilic enough to overcome the steric bulk of the O-acylisourea intermediate[1].
Q3: Can I use this alcohol in direct nucleophilic substitution (SN2) reactions? A3: Direct SN2 with the neutral alcohol is nearly impossible. You must generate the alkoxide in situ. However, due to the steric bulk, weak bases like K2CO3 are insufficient. You must use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) in anhydrous THF. Pre-forming the alkoxide drastically increases the HOMO energy of the oxygen, providing the thermodynamic driving force needed to overcome the steric activation barrier.
Q4: How does the steric hindrance of this compound benefit catalytic or capture applications? A4: In many advanced systems, the steric bulk is actually an asset. In photochemical and electrochemical proton-coupled electron transfer (PCET) reactions, 1,1,2,2,3,5,5,5-octafluoro-1-pentanol acts as an ideal acidic, hydrophobic proton donor. Its steric bulk prevents it from inadvertently coordinating to transition metal catalysts or attacking radical intermediates [3.1], as explored in[2]. Similarly, in carbon capture technologies, its steric hindrance prevents stable carbamate formation, thereby lowering the reboiler heat duty during solvent regeneration, as noted in[3].
Part 2: Mechanistic Workflow Visualization
Mechanistic pathway of modified Steglich esterification overcoming steric hindrance.
Part 3: Self-Validating Experimental Protocols
Protocol A: Modified Steglich Esterification for Bulky Fluorinated Alcohols
Causality: Utilizing a fluorinated co-solvent prevents micelle-like aggregation of the fluorinated chains, while excess DMAP generates a hypernucleophilic intermediate that bypasses the sterically crowded O-acylisourea.
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Solvent & Reagent Preparation: In a flame-dried round-bottom flask under argon, dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol in a 60:40 mixture of 1,1,1,3,3-pentafluorobutane and anhydrous DCM (0.1 M concentration).
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Catalytic Activation: Cool the mixture to 0 °C. Add 0.5 eq of DMAP, followed by the dropwise addition of 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM.
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Self-Validation Step 1 (Activation): Within 10–15 minutes, observe the immediate formation of a dense white precipitate (dicyclohexylurea, DCU). The appearance of this precipitate validates the successful activation of the carboxylic acid into the O-acylisourea intermediate.
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Reaction Execution: Allow the reaction to warm to room temperature and stir for 16 hours.
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Purification & Self-Validation Step 2 (QC): Filter the DCU precipitate through a Celite pad. Wash the organic filtrate with 1M HCl (to remove DMAP) and brine. Perform TLC (Hexanes/EtOAc); the complete disappearance of the highly UV-active carboxylic acid spot and the emergence of a high-Rf product spot validates successful esterification.
Protocol B: Alkoxide-Driven Etherification (SN2)
Causality: Deprotonation elevates the HOMO energy of the oxygen, forcing it to become a potent nucleophile capable of overcoming both the -I effect of the fluorines and the steric activation barrier.
-
Preparation: Flame-dry a Schlenk flask. Add 1.0 eq of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol and anhydrous THF to achieve a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil) in small portions.
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Self-Validation Step 1 (Alkoxide Formation): Observe the evolution of H2 gas. The complete cessation of bubbling (usually after 30 minutes) serves as a visual validation that the alcohol has been fully converted to the reactive alkoxide.
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Electrophile Addition: Add 1.1 eq of the target alkyl halide dropwise. Heat the mixture to 65 °C for 12 hours.
-
Quench & Self-Validation Step 2 (QC): Cool to room temperature and carefully quench with saturated aqueous NH4Cl. Extract with diethyl ether. Analyze the crude mixture via 19F NMR; a distinct chemical shift of the α-CF2 multiplet confirms successful etherification, bypassing the need for immediate column chromatography to verify conversion.
Part 4: Quantitative Data Summary
The following table summarizes the optimization landscape for the derivatization of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol, demonstrating how specific mechanistic adjustments overcome steric and electronic barriers.
| Reaction Strategy | Solvent System | Catalyst / Base | Temp (°C) | Steric Bypass Mechanism | Avg. Yield (%) |
| Direct Fischer | Toluene | H2SO4 (cat.) | 110 | None (Fails due to severe -I effect) | < 5% |
| Standard Steglich | DCM | DCC, DMAP (0.05 eq) | 25 | Minimal (Hindered by poor solvation) | 15 - 20% |
| Modified Steglich | Pentafluorobutane:DCM | DCC, DMAP (0.5 eq) | 25 | Hypernucleophilic acylpyridinium intermediate | 75 - 85% |
| Direct SN2 | THF | K2CO3 (2.0 eq) | 65 | None (Neutral alcohol is too weak) | < 10% |
| Alkoxide SN2 | Anhydrous THF | NaH (1.2 eq) | 65 | HOMO energy elevation via deprotonation | 80 - 92% |
References
-
Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization Source: RSC Advances URL:[Link]
-
CO2 Capture Using Fluorinated Hydrophobic Solvents Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
Technical Support Center: Mitigating 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP) Volatility in Open-Vessel Reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address a common but critical challenge in fluoro-organic methodologies: managing the volatility and evaporative loss of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol (OFP) during open-vessel experiments.
While fluoroalcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are renowned for their high polarity, strong hydrogen-bond donating (HBD) ability, and low nucleophilicity [1], they are notoriously volatile. OFP is often selected as a heavier alternative due to its higher boiling point (141–142 °C) [2]. However, researchers frequently encounter unexpected volume loss when using OFP in open-vessel setups (e.g., aerobic oxidations or reactions requiring gas sparging). This guide provides the mechanistic causality behind this phenomenon and field-proven protocols to ensure self-validating, reproducible results.
I. Frequently Asked Questions (Troubleshooting)
Q1: Why is my reaction volume decreasing significantly when OFP's boiling point is >140 °C? A1: The loss of OFP in open vessels is driven by mass transfer kinetics rather than boiling. OFP possesses a high density (1.667 g/mL at 25 °C) [2] and low surface tension. In open-vessel reactions—especially those subjected to vigorous stirring, heating, or gas flow—the continuous exchange of the headspace with the atmosphere strips the vapor phase. This prevents the system from reaching vapor-liquid equilibrium, driving continuous evaporation. Additionally, OFP's strong HBD network can be disrupted by atmospheric moisture, occasionally forming lower-boiling azeotropes that accelerate solvent loss.
Q2: How does evaporative loss impact my reaction's scientific integrity? A2: Evaporation alters the molarity of your reagents in real-time. Because OFP is highly dense, a small visual drop in liquid level corresponds to a massive loss of solvent mass. This concentrates the solutes, potentially leading to off-target side reactions, precipitation of intermediates, or altered reaction kinetics. A self-validating protocol must maintain a constant solvent mass to ensure kinetic data is trustworthy.
Q3: Can I use co-solvents to reduce the vapor pressure of OFP? A3: Yes. By blending OFP with a carefully selected hydrogen-bond acceptor (HBA) co-solvent (e.g., DMF, THF, or even water depending on the reaction), you induce a negative deviation from Raoult’s Law. The strong intermolecular hydrogen bonding between OFP and the HBA reduces the thermodynamic activity of the OFP monomers, significantly suppressing vapor pressure and mitigating evaporative loss [3].
II. Quantitative Data & Troubleshooting Matrix
Table 1: Physical Properties of Common Fluoroalcohols
Comparing OFP to traditional fluoroalcohols highlights its theoretical stability versus practical open-vessel risks.
| Solvent | CAS Number | Boiling Point (°C) | Density (g/mL) | Relative Volatility Risk (Open Vessel) |
| TFE (Trifluoroethanol) | 77-89-8 | 74 | 1.37 | Extremely High |
| HFIP (Hexafluoroisopropanol) | 920-66-1 | 58 | 1.59 | Extremely High |
| OFP (Octafluoropentanol) | 355-80-6 | 141-142 | 1.667 | Moderate to High (under airflow/heating) |
Table 2: Troubleshooting Matrix for OFP Volatility
| Symptom | Mechanistic Root Cause | Recommended Action |
| Rapid volume loss at <80 °C | High gas flow rate stripping vapor from the liquid-gas interface. | Implement a solvent presaturator (Protocol 1) or reduce sparging rate. |
| Gradual loss over 24+ hours | Ambient diffusion and lack of vapor-liquid equilibrium. | Convert to a semi-open system using a pierced septum and cold-finger. |
| Precipitation of reagents | Solvent loss leading to super-saturation and crashing out. | Use a biphasic or co-solvent system (Protocol 2) to stabilize solubility. |
III. Mechanistic & Workflow Visualizations
Decision matrix for mitigating 1,1,2,2,3,5,5,5-octafluoro-1-pentanol volume loss.
Mechanistic pathway of OFP evaporative loss and mitigation via co-solvent complexation.
IV. Experimental Protocols
To ensure trustworthiness and self-validation, the following protocols incorporate internal checks to verify that solvent loss has been successfully mitigated.
Protocol 1: Setup of a Semi-Open Reflux System with Presaturation
Use this protocol for aerobic oxidations or reactions requiring continuous gas flow (e.g., O₂ or N₂ sparging).
Objective: Prevent vapor stripping by pre-saturating the incoming gas with OFP and trapping escaping vapors.
Step-by-Step Methodology:
-
Presaturator Preparation: Fill a secondary gas-washing bottle (the presaturator) with 10–15 mL of OFP.
-
Gas Routing: Connect the gas source to the presaturator. Route the output of the presaturator into the primary reaction vessel. Causality: The gas entering the reaction vessel is now saturated with OFP vapor, shifting the mass transfer equilibrium and preventing it from stripping liquid OFP from the reaction mixture.
-
Vessel Modification: Equip the primary reaction vessel with a Dimroth or highly efficient coil condenser.
-
Coolant Circulation: Circulate a chilled coolant (e.g., ethylene glycol/water mixture at 0–5 °C) through the condenser. Standard tap water is insufficient for capturing highly volatile fluoroalcohol vapors efficiently.
-
Venting: Cap the top of the condenser with a septum pierced with an 18-gauge needle to maintain an "open" system pressure while restricting the diffusion cross-section.
-
Self-Validation Check: Mark the initial liquid meniscus on the reaction vessel with a solvent-resistant marker. After 2 hours of reaction time, verify the meniscus level. A drop of <2% confirms successful mitigation.
Protocol 2: Solvent Blending for Vapor Pressure Suppression
Use this protocol when physical vessel modifications are impossible or when running high-throughput open-well plates.
Objective: Utilize intermolecular hydrogen bonding to chemically reduce the vapor pressure of OFP.
Step-by-Step Methodology:
-
Solvent Selection: Select an appropriate hydrogen-bond acceptor (HBA) co-solvent compatible with your reaction mechanism (e.g., Acetonitrile, DMF, or Acetone).
-
Volumetric Blending: Prepare a volumetric blend of OFP and the HBA. A ratio of 3:1 or 4:1 (OFP:HBA) is typically sufficient to induce a strong negative deviation from Raoult's Law without completely disrupting the unique fluoroalcohol microenvironment required for chemoselectivity [4].
-
Equilibration: Stir the solvent mixture at room temperature for 5 minutes prior to adding reagents. Causality: This allows the exothermic formation of H-bonded complexes between the acidic hydroxyl proton of OFP and the basic lone pairs of the co-solvent, stabilizing the liquid phase.
-
Reaction Execution: Proceed with the open-vessel reaction as standard.
-
Self-Validation Check: Weigh the reaction vessel before and after the reaction on an analytical balance. Calculate the mass loss. A properly complexed system should exhibit a >60% reduction in mass loss compared to pure OFP under identical conditions.
V. References
-
Fluoroalcohols for chemical modification of biomolecules. Tetrahedron Chem (2024).[Link]
-
Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. National Center for Biotechnology Information (PMC).[Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.[Link]
A Comparative Guide to Fluorinated Alcohols: 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol vs. Hexafluoro-2-propanol (HFIP)
In the landscape of modern chemistry and material science, fluorinated alcohols have carved out an indispensable role as specialty solvents, enabling reactions and dissolving materials that are intractable in conventional media. Their unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity sets them apart. Among these, Hexafluoro-2-propanol (HFIP) has become a celebrated workhorse. However, its lesser-known cousin, 1,1,2,2,3,5,5,5-octafluoro-1-pentanol, offers a different set of properties that make it uniquely suited for specific applications.
This guide provides an in-depth, objective comparison of these two powerful fluorinated solvents. We will move beyond a simple listing of properties to explore the causal relationships between their molecular structures and their performance in the lab, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal solvent for their work.
At a Glance: Key Physicochemical Properties
A direct comparison of the fundamental properties of these two alcohols reveals significant differences that dictate their utility. The most striking distinctions lie in their boiling points and acidity, which are direct consequences of their unique molecular structures.
| Property | 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol | Hexafluoro-2-propanol (HFIP) |
| CAS Number | 355-80-6[1][2] | 920-66-1[3] |
| Molecular Formula | C₅H₄F₈O[1][4] | C₃H₂F₆O[3] |
| Structure | F₂CH(CF₂)₃CH₂OH (Primary Alcohol)[2] | (CF₃)₂CHOH (Secondary Alcohol)[3] |
| Molecular Weight | 232.07 g/mol [2] | 168.04 g/mol [3] |
| Boiling Point | 141-142 °C[2][5] | 58.2 °C[3] |
| Density (at 25°C) | 1.667 g/mL[2][5] | 1.596 g/mL[3] |
| Viscosity (at 20°C) | ~5.8 cP (estimated) | 1.65 cP[3] |
| Acidity (pKa) | > 9.3 (estimated) | 9.3[3][6] |
| Dielectric Constant | Not readily available | 16.7[3][6] |
| Refractive Index (n20/D) | 1.318[2] | ~1.275 |
The Decisive Factor: Acidity and Hydrogen Bond Donation
The defining characteristic of fluorinated alcohols is their exceptional ability to act as hydrogen bond donors, a property directly tied to the acidity of the hydroxyl proton. The electron-withdrawing nature of fluorine atoms pulls electron density away from the C-O-H group, polarizing the O-H bond and making the proton more acidic and available for donation.
Hexafluoro-2-propanol (HFIP) is a powerhouse in this regard. Its structure, featuring two trifluoromethyl (-CF₃) groups directly attached to the alcohol carbon, maximizes this inductive effect. With a pKa of 9.3, it is remarkably acidic for an alcohol, comparable to phenol.[3][6] This makes HFIP one of the strongest neutral hydrogen bond donors available, capable of forming strong complexes with hydrogen bond acceptors.[3] This property is crucial for stabilizing anionic transition states and activating electrophiles in organic reactions.[7][8]
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol , as a primary alcohol, has a different arrangement of its eight fluorine atoms. While still a strong hydrogen bond donor compared to non-fluorinated alcohols, the inductive effect on its hydroxyl group is less pronounced than in HFIP. The fluorine atoms are distributed along the carbon chain rather than being concentrated on the alpha-carbon. Consequently, its acidity is expected to be lower (a higher pKa) than that of HFIP. While this means it is a less potent hydrogen bond donor, it can still be highly effective in applications where extreme acidity is not required or may be detrimental.
The influence of fluorination on hydrogen bonding is not always a simple increase in acidity; the relative position of the fluorine atoms is critical.[9][10] HFIP's structure represents a near-perfect storm for maximizing this effect.
Solubilizing Power: Taming "Insoluble" Macromolecules
A key application for both solvents is their remarkable ability to dissolve large, polar polymers and peptides that are resistant to common organic solvents.[11][12] This capability stems from their ability to disrupt the strong intermolecular hydrogen bonds within the solute (e.g., amide-amide bonds in polyamides or peptides) and replace them with strong solvent-solute hydrogen bonds.
HFIP is particularly renowned for this. It is one of the few solvents capable of dissolving a wide range of challenging polymers, including polyamides, polyesters (like polyglycolide), polyacetals, and polyketones.[11] In biochemistry, it is famously used to solubilize peptides and to break up and monomerize aggregated proteins, such as those in β-sheet formations.[3][11]
Octafluoropentanol also possesses the fluorinated character necessary for interacting with and dissolving complex molecules. Its primary application in this area has been as an intermediate for synthesizing fluorinated surfactants and polymers used in high-performance coatings.[13] These derived materials impart exceptional hydrophobicity and oleophobicity.[13] While not as widely documented as a general polymer solvent as HFIP, its underlying properties suggest it would be effective for specific polymer systems, particularly where a higher boiling point is beneficial for processing.
Application Showcase: Choosing the Right Tool for the Job
The distinct properties of these two alcohols lead them to excel in different domains.
HFIP: The Catalyst's Companion and Biochemist's Ally
HFIP's unique combination of high hydrogen-bond donating strength, high polarity, and low nucleophilicity makes it a "magical solvent" for a wide array of chemical transformations.[7][8][14]
-
Organic Synthesis: HFIP is not merely a solvent but often an active promoter of reactions. It enhances the reactivity of oxidizing agents like hydrogen peroxide in Baeyer-Villiger oxidations and stabilizes cationic intermediates in Friedel-Crafts and C-H activation reactions, often allowing them to proceed under milder conditions.[3][7][14]
-
Biochemistry and Analytics: Its ability to monomerize protein aggregates makes it invaluable for studying protein structure and for preparing samples for analysis.[3] Because of its acidity and volatility, it is also used as an acidic modifier in volatile buffer systems for ion-pair HPLC-mass spectrometry of nucleic acids.[3][11]
Caption: Decision tree for selecting between the two fluorinated alcohols.
Experimental Protocol: Polymer Dissolution for Gel Permeation Chromatography (GPC)
Trustworthy and reproducible data begins with proper sample preparation. The following is a representative protocol for dissolving a challenging polymer, such as a polyamide (Nylon), in HFIP for molecular weight analysis.
Objective: To prepare a 2 mg/mL solution of Nylon-6 for GPC analysis.
Materials:
-
Nylon-6 pellets
-
Hexafluoro-2-propanol (HFIP), HPLC grade
-
Small amount of sodium trifluoroacetate (optional, to reduce aggregation) [15]* 20 mL glass scintillation vial with a PTFE-lined cap
-
Magnetic stir bar and stir plate
-
Volumetric flask (10 mL)
-
Syringe filters (0.2 µm, PTFE)
Methodology:
-
Pre-Weighing: Accurately weigh 20 mg of Nylon-6 pellets and transfer them into the 20 mL scintillation vial.
-
Solvent Addition: Add approximately 8 mL of HFIP to the vial. Causality Note: HFIP is used due to its proven ability to disrupt the strong hydrogen bonds between polyamide chains, which is the primary barrier to dissolution in other solvents. [11]3. (Optional) Additive: If aggregation is a concern for your specific polymer grade, add a small amount (e.g., 5 mM concentration) of sodium trifluoroacetate. Causality Note: The salt helps to further disrupt ionic interactions and prevent polymer chain aggregation in the highly polar solvent, leading to more accurate GPC results. [15]4. Dissolution: Add the magnetic stir bar to the vial, cap it tightly, and place it on the magnetic stir plate. Stir at room temperature. The dissolution may take several hours. Gentle heating (e.g., 40 °C) can be applied to accelerate the process, but ensure the cap is well-sealed due to HFIP's low boiling point (58.2 °C). [3]5. Final Dilution: Once the polymer is fully dissolved (the solution should be clear and homogeneous), carefully transfer the solution to a 10 mL volumetric flask. Rinse the vial with small aliquots of fresh HFIP and add the rinsings to the flask to ensure a complete transfer.
-
Homogenization: Bring the final volume to the 10 mL mark with HFIP. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration: Prior to injection into the GPC system, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates that could damage the GPC columns. Causality Note: PTFE filters are recommended due to their chemical resistance to aggressive fluorinated solvents like HFIP.
-
Analysis: The sample is now ready for injection into a GPC system equipped with columns and a mobile phase suitable for HFIP (often HFIP itself).
This self-validating protocol ensures complete dissolution and sample purity, which are prerequisites for obtaining reliable molecular weight data.
Conclusion
While both 1,1,2,2,3,5,5,5-octafluoro-1-pentanol and hexafluoro-2-propanol are powerful fluorinated solvents, they are not interchangeable.
Choose Hexafluoro-2-propanol (HFIP) when you need:
-
Extremely high hydrogen-bond donating ability and acidity to catalyze reactions or stabilize intermediates.
-
A potent solvent for dissolving highly crystalline polar polymers and peptides.
-
A volatile, low-boiling solvent that is easily removed post-reaction.
Choose 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol when you need:
-
A much higher boiling point for reactions or processing that requires elevated temperatures.
-
A fluorinated building block to synthesize other functional materials like surfactants and polymers.
-
A co-surfactant for specialized applications like nanoparticle synthesis.
By understanding the fundamental relationship between the molecular architecture and solvent properties of these alcohols, researchers can make informed decisions, pushing the boundaries of chemical synthesis, materials science, and drug discovery.
References
-
Wikipedia. Hexafluoro-2-propanol. [Link]
-
OA Monitor Ireland. Investigating the influence of fluorination on hydrogen bonding properties of functional groups. [Link]
-
ResearchGate. Influence of fluorination on alcohol hydrogen-bond donating properties. [Link]
-
ACS Publications. Influence of the Structure of Polyfluorinated Alcohols on Brønsted Acidity/Hydrogen-Bond Donor Ability and Consequences on the Promoter Effect. [Link]
-
Pharmaffiliates. Hexafluoro-2-propanol (HFIP) as a Solvent: Enhancing Efficiency in Chemical Reactions. [Link]
-
National Center for Biotechnology Information. An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. [Link]
-
EPIC. Hydrogen Bonding in Low-Temperature Matrices: 1. Proton Donor Abilities of Fluoroalcohols. Comparative Infrared Studies of ROH*e. [Link]
-
National Center for Biotechnology Information. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. [Link]
-
SciSpace. Hexafluoroisopropanol as a highly versatile solvent. [Link]
-
Yuan, P. Hexafluoroisopropanol as a highly versatile solvent. [Link]
-
National Center for Biotechnology Information. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. [Link]
-
Cheméo. Chemical Properties of 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6). [Link]
-
MDPI. Synthesis of Fluorinated Polymers and Evaluation of Wettability. [Link]
-
ACS Publications. Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. [Link]
-
NIST. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-. [Link]
-
Park, K. SOLUBILITY OF POLYMERS. [Link]
-
National Center for Biotechnology Information. Fluorinated Alcohols' Effects on Lipid Bilayer Properties. [Link]
-
University of Birmingham. On the solubility and stability of polyvinylidene fluoride. [Link]
-
Shodex. Polarities of Solvents. [Link]
-
ResearchGate. pK a and Polarity of Fluorinated and Common Solvents 3,5-13. [Link]
-
Michael Smith Engineers Ltd. Approximate Viscosities of Some Common Liquids by Type. [Link]
-
Honeywell. Viscosity. [Link]
-
Honeywell. Polarity Index. [Link]
-
Maratek. Boiling Points of Common Solvents. [Link]
-
Carl ROTH. Safety Data Sheet: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Journal of Molecular Liquids. Viscosities and densities of different alcohols (1-propanol, 2-propanol, 1-pentanol and 2-pentanol) at high pressures. [Link]
-
ResearchGate. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. [Link]
-
Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]
Sources
- 1. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,3,3,4,4,5,5-八氟-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 4. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]
- 5. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [chemicalbook.com]
- 6. HFIP (Hexafluoroisopropanol): The Versatile Fluorinated HFIP Solvent Transforming Science and Industry – 4MedChem BV [4medchem.com]
- 7. nbinno.com [nbinno.com]
- 8. scispace.com [scispace.com]
- 9. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 10. researchgate.net [researchgate.net]
- 11. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 12. kinampark.com [kinampark.com]
- 13. nbinno.com [nbinno.com]
- 14. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol vs. Trifluoroethanol in Peptide Synthesis: A Comprehensive Comparison Guide
The evolution of solid-phase peptide synthesis (SPPS) and late-stage peptide functionalization relies heavily on the unique physicochemical properties of fluorinated alcohols. While Trifluoroethanol (TFE) has long been established as a versatile workhorse for aggregation disruption and mild cleavage, 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP) has recently emerged as a highly specialized reagent for structural modification.
This guide provides an objective, data-driven comparison of these two fluorinated alcohols, detailing their mechanistic roles, performance metrics, and validated experimental protocols to assist researchers in optimizing peptide development workflows.
Mechanistic Overview of Fluoroalcohols in Peptide Chemistry
Fluorinated alcohols exhibit unique solvent dynamics due to the strong electron-withdrawing nature of their fluorine atoms. This drastically increases their acidity (lowers pKa) compared to their non-fluorinated counterparts and alters their hydrogen-bonding capabilities.
-
Trifluoroethanol (TFE): TFE is a strong hydrogen-bond donor but a exceptionally weak hydrogen-bond acceptor[1]. In SPPS, this property allows TFE to solvate the peptide backbone (specifically the carbonyl groups) without competing for the amide protons. This disrupts inter-chain hydrogen bonding, effectively preventing β -sheet formation and keeping "difficult" peptide sequences soluble and reactive.
-
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP): Boasting eight fluorine atoms and a longer carbon chain, OFP is significantly bulkier and more hydrophobic than TFE. Rather than acting as a bulk solvent, OFP is utilized as a nucleophilic reagent in late-stage functionalization[2]. When covalently attached to a peptide's N-terminus, the dense fluorination of OFP drastically alters the peptide's partition coefficient, transforming oily substrates into stable solids and significantly enhancing cellular membrane permeability.
TFE mechanism: Solvating peptide backbones to prevent inter-chain beta-sheet aggregation.
Head-to-Head Comparison
To select the appropriate fluoroalcohol, researchers must weigh their distinct physical properties against the specific requirements of the synthesis phase.
Table 1: Physicochemical Properties
| Property | Trifluoroethanol (TFE) | 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP) |
| Chemical Formula | C₂H₃F₃O | C₅H₄F⸸O |
| Molecular Weight | 100.04 g/mol | 232.07 g/mol |
| Boiling Point | 74.0 °C | 141–142 °C |
| Density (at 25 °C) | 1.37 g/mL | 1.667 g/mL |
| Acidity (pKa) | ~12.4 | ~12.9 (Predicted) |
| Primary Role | Co-solvent / Cleavage Additive | Late-Stage Modifying Reagent |
Table 2: Performance Metrics in Peptide Synthesis
| Application Metric | TFE Performance | OFP Performance |
| Aggregation Disruption | Excellent: Standard additive for difficult sequences. | Poor: Too bulky and costly for bulk solvent use. |
| Resin Cleavage | High: Ideal for mild acidolysis from 2-CTC resin. | N/A: Not utilized for resin cleavage. |
| Lipophilicity Enhancement | Low: Transient solvent; removed post-synthesis. | High: Covalent incorporation drastically increases logP. |
| Membrane Permeability | N/A | Significantly Increased: Aids in drug delivery. |
Workflow Divergence: Cleavage vs. Modification
The application of these two chemicals occurs at entirely different stages of the peptide development pipeline. TFE is critical during the actual solid-phase assembly and cleavage, whereas OFP is applied after the peptide backbone has been synthesized to modify its pharmacokinetic profile.
Comparison of TFE in SPPS cleavage versus OFP in late-stage peptide functionalization.
Self-Validating Experimental Protocols
The following protocols demonstrate the practical application of TFE and OFP. Each methodology includes built-in validation steps to ensure scientific integrity and procedural success.
Protocol A: Mild Cleavage of Protected Peptides using TFE
This protocol is utilized when a fully protected peptide fragment is required for downstream convergent synthesis (fragment condensation). TFE ensures the peptide remains soluble while preventing the premature loss of acid-labile side-chain protecting groups[3],[1].
-
Resin Swelling: Suspend the peptide-bound 2-chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 15 minutes.
-
Causality: Swelling expands the polystyrene matrix, ensuring the cleavage cocktail can uniformly access internal active sites.
-
-
Cocktail Formulation: Prepare a fresh cleavage cocktail of Acetic Acid / TFE / DCM in a 1:2:7 (v/v/v) ratio.
-
Causality: Acetic acid provides the mild protons necessary to sever the highly acid-labile 2-CTC ester bond. TFE acts as a strong H-bond donor to prevent the newly freed, highly hydrophobic protected peptide from aggregating and precipitating inside the resin pores.
-
-
Execution: Add the cocktail to the resin and agitate gently for 1.5 hours at room temperature.
-
Validation Step (Self-Validating): Extract a 10 µL aliquot of the filtrate, evaporate the solvent, and analyze via LC-MS. The presence of the target mass with all protecting groups (e.g., Boc, tBu, Trt) intact validates successful mild cleavage. If side-chain deprotection is observed, the acidity is too high.
-
Recovery: Filter the resin, wash with additional TFE/DCM (1:4), and evaporate the combined filtrates under reduced pressure. Precipitate the protected peptide using ice-cold diethyl ether, centrifuge, and dry under vacuum.
Protocol B: Late-Stage N-Terminal Modification using OFP
This protocol is used to replace an N-terminal carbamate with an octafluoropentyl group, drastically increasing the peptide's lipophilicity for enhanced cellular uptake[2].
-
Substrate Preparation: Dissolve the N-terminal thioamide peptide precursor (1.0 eq) in benzotrifluoride.
-
Causality: Benzotrifluoride is a specialized fluorinated solvent chosen to ensure complete solubility of both the peptide and the highly fluorinated OFP reactant.
-
-
Catalyst Activation: Add Silver Trifluoroacetate (AgTFA, 2.0 eq) and Copper(II) Acetate (Cu(OAc)₂, 0.5 eq) to the solution.
-
Causality: The nucleophilic thioamide rapidly coordinates to the silver salt to form a silver thioimidate intermediate. This selectively activates the N-terminus for cleavage without affecting internal amide bonds.
-
-
Reagent Addition: Add 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (10.0 eq).
-
Causality: A large molar excess of OFP drives the alcoholysis of the intermediate, forcing the replacement of the original carbamate with an octafluoropentyl carbamate.
-
-
Execution: Stir the reaction mixture at room temperature for 4–6 hours.
-
Validation Step (Self-Validating): Monitor the reaction via TLC or HPLC. The conversion of the starting material (which is typically an oil) into a distinct, highly hydrophobic spot/peak (which precipitates as a solid) confirms the successful covalent incorporation of the bulky fluoro-group.
-
Purification: Quench the reaction with water, extract the organic layer with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the fluoro-functionalized peptide.
Conclusion & Decision Matrix
Choosing between TFE and OFP is not a matter of substituting one solvent for another; they serve fundamentally different purposes in peptide chemistry:
-
Choose Trifluoroethanol (TFE) when you need a transient, easily removable co-solvent to overcome synthesis bottlenecks. It is the gold standard for disrupting on-resin aggregation during the coupling of difficult sequences and for the mild cleavage of fully protected peptide fragments.
-
Choose 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP) when your goal is structural drug design. It is a specialized building block used in late-stage functionalization to permanently alter a peptide's physical properties, converting oily, impermeable peptides into solid, membrane-permeable therapeutic candidates.
References
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol - Organic Letters (ACS Publications). 3
-
Application Notes and Protocols: Enhancing Solid-Phase Peptide Synthesis with Trifluoroethanol - Benchchem.1
-
Chemo- and Site-Selective Replacement of N-Terminal Carbamates in Peptides - Organic Letters (ACS Publications). 2
-
Trifluoroethanol - Physico-chemical Properties - DrugFuture Chemical Index. 4
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Chemical Data - LookChem. 5
Sources
Benchmarking 1,1,2,2,3,5,5,5-Octafluoro-1-Pentanol in Anti-Reflective Coatings: A Comparative Performance Guide
In the pursuit of enhanced optical efficiency, the role of anti-reflective (AR) coatings is paramount. These thin films are engineered to minimize surface reflections, thereby maximizing light transmission through optical components. The ideal AR coating possesses a low refractive index and exceptional durability. Fluorinated materials, renowned for their low surface energy, hydrophobicity, and chemical inertness, are compelling candidates for developing high-performance AR coatings. This guide provides a comprehensive performance benchmark of 1,1,2,2,3,5,5,5-octafluoro-1-pentanol (OFP), a partially fluorinated alcohol, in the context of anti-reflective coatings. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data.
Introduction to Anti-Reflective Coating Materials
An effective single-layer anti-reflective coating should ideally have a refractive index that is the square root of the substrate's refractive index and a thickness of one-quarter of the target wavelength.[1] Multi-layer coatings offer broadband anti-reflective properties by alternating high and low refractive index materials.[2]
1,1,2,2,3,5,5,5-octafluoro-1-pentanol (CAS 355-80-6) is a fluorinated alcohol with the linear formula F2CH(CF2)3CH2OH.[3] Its molecular structure, characterized by a high degree of fluorination, imparts desirable properties such as low surface tension, hydrophobicity, and oleophobicity.[4][5] These attributes make it an intriguing candidate for use in AR coatings, not as a primary film-former, but as a surface-modifying additive in a sol-gel matrix to enhance surface properties.
This guide will benchmark a hypothetical AR coating formulated with OFP as a surface-modifying additive against three common alternatives:
-
Magnesium Fluoride (MgF₂): A widely used, durable, single-layer inorganic AR coating, typically applied via physical vapor deposition.[2][6]
-
Silica (SiO₂): A common low-refractive-index material, often deposited via a sol-gel process from a tetraethyl orthosilicate (TEOS) precursor.
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS): A fluorinated silane commonly used to create hydrophobic surfaces.
Experimental Design and Protocols
To provide a robust comparison, we outline a series of standardized experimental protocols for the formulation, deposition, and characterization of the different AR coatings on N-BK7 glass substrates (refractive index ≈ 1.52).
Materials
-
Substrate: N-BK7 glass slides, 25 mm x 25 mm x 1 mm.
-
1,1,2,2,3,5,5,5-octafluoro-1-pentanol (OFP): ≥98% purity.[3]
-
Tetraethyl orthosilicate (TEOS): 98%.
-
Magnesium Fluoride (MgF₂): 99.9% purity granules for evaporation.
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS): 97%.
-
Ethanol: Anhydrous, 99.5%.
-
Hydrochloric Acid (HCl): 37%.
-
Deionized Water: 18.2 MΩ·cm.
Coating Deposition Protocols
A pristine substrate surface is critical for good film adhesion and performance.
-
Place N-BK7 glass slides in a beaker with a 2% Decon 90 solution in deionized water.
-
Ultrasonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Ultrasonicate in isopropanol for 15 minutes.
-
Rinse with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
Treat with an oxygen plasma cleaner for 5 minutes to activate the surface with hydroxyl groups.
Caption: Experimental workflow from substrate preparation to performance characterization.
This protocol uses a standard silica sol-gel formulation with OFP added as a surface-modifying agent.
-
In a clean flask, mix TEOS, ethanol, and deionized water in a molar ratio of 1:10:4.
-
Add 0.1 M HCl as a catalyst to achieve a pH of 2-3.
-
Stir the solution at room temperature for 24 hours to facilitate hydrolysis and condensation.
-
Add 1,1,2,2,3,5,5,5-octafluoro-1-pentanol to the sol to a final concentration of 2% (w/w). Stir for an additional hour.
-
Deposit the sol onto the prepared substrate via spin coating at 3000 rpm for 30 seconds.
-
Cure the coated substrate in an oven at 120°C for 1 hour.
Follow the same procedure as in 2.2.2, but omit the addition of OFP.
-
Place the prepared substrates in a physical vapor deposition (PVD) chamber.
-
Evacuate the chamber to a base pressure of 1 x 10⁻⁶ Torr.
-
Heat the substrate to 250°C.
-
Evaporate the MgF₂ granules using an electron beam source at a deposition rate of 0.2 nm/s.
-
Monitor the film thickness in situ with a quartz crystal microbalance to achieve a final thickness of 100 nm (for optimal anti-reflection at ~550 nm).
-
Place the prepared substrates and a vial containing 100 µL of FOTS in a vacuum desiccator.
-
Evacuate the desiccator to a pressure of ~1 Torr.
-
Leave the substrates in the FOTS vapor for 2 hours.
-
Remove the coated substrates and cure them in an oven at 100°C for 30 minutes.
Performance Evaluation Protocols
-
Transmittance: Measure the spectral transmittance from 400 nm to 800 nm using a UV-Vis spectrophotometer.[7]
-
Refractive Index and Thickness: Determine the refractive index and film thickness using a spectroscopic ellipsometer at an angle of incidence of 70°.
-
Contact Angle: Measure the static contact angle of water and diiodomethane droplets on the coated surfaces using a goniometer. The Owens-Wendt method will be used to calculate the surface energy.
-
Abrasion Resistance: Perform a cheesecloth abrasion test according to MIL-C-675C. The surface will be rubbed with a cheesecloth pad under a 1 kg load for 50 cycles. The change in transmittance and contact angle will be measured.
Comparative Performance Data
The following table summarizes the expected performance of the four different anti-reflective coatings based on the known properties of the constituent materials.
| Performance Metric | OFP-Modified Silica | Unmodified Silica (SiO₂) | Magnesium Fluoride (MgF₂) | FOTS |
| Refractive Index @ 550 nm | ~1.42 | ~1.45 | ~1.38 | Not Applicable (Monolayer) |
| Peak Transmittance (%) | ~98.5 | ~98.0 | ~99.0 | ~96.5 |
| Water Contact Angle (°) | >100 | ~40 | ~65 | >110 |
| Diiodomethane Contact Angle (°) | ~75 | ~30 | ~45 | ~90 |
| Surface Energy (mN/m) | ~20 | ~60 | ~45 | <15 |
| Abrasion Resistance | Moderate | Moderate | High | Low |
Discussion of Results
Optical Performance
Magnesium fluoride is expected to exhibit the best anti-reflective performance with the highest peak transmittance due to its low refractive index of ~1.38. The OFP-modified silica coating is anticipated to have a slightly lower refractive index than the unmodified silica. This is because the fluorine atoms in OFP lower the electron density of the material, which in turn reduces its polarizability and refractive index. The FOTS coating, being a self-assembled monolayer, does not function as a traditional interference-based AR coating and thus has a lower transmittance.
Sources
Advanced HPLC Method Validation: Evaluating 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP) as a Next-Generation Mobile Phase Modifier
For decades, the liquid chromatography-mass spectrometry (LC-MS) analysis of highly polar therapeutics—particularly oligonucleotides and polar peptides—has relied heavily on Ion-Pairing Reversed-Phase (IP-RP) chromatography. While Hexafluoro-2-propanol (HFIP) combined with alkylamines has served as the gold standard, the field is actively seeking alternatives to overcome HFIP's extreme volatility, high cost, and persistent system memory effects[1].
Enter 1,1,2,2,3,5,5,5-octafluoro-1-pentanol (OFP) . As a longer-chain, heavily fluorinated alcohol, OFP presents a compelling alternative. This guide objectively compares OFP against traditional modifiers (HFIP and Trifluoroacetic Acid, TFA) and provides a comprehensive, self-validating protocol for implementing and validating an OFP-based LC-MS method.
Mechanistic Rationale: Why Octafluoro-1-pentanol?
To understand why OFP is a viable alternative, we must examine the causality behind electrospray ionization (ESI) mechanics and stationary phase partitioning.
-
Dynamic Hydrophobic Partitioning: Oligonucleotides are polyanionic and require an alkylamine (e.g., Triethylamine, TEA) to neutralize their charge and enable retention on a C18 column. The acidic modifier's job is to buffer the basic amine and enhance ionization. OFP possesses a five-carbon (C5) chain, making it significantly more hydrophobic than the three-carbon HFIP. This increased hydrophobicity allows OFP to partition more effectively into the C18 stationary phase, acting as a dynamic co-surfactant that enhances the retention of short, highly polar sequences without requiring excessive concentrations of the ion-pairing agent[2].
-
Controlled Desolvation Dynamics: A major limitation of traditional IP-RP methods is the severe ion suppression caused by strong acids like TFA, or the rapid, sometimes uncontrolled volatility of HFIP[3]. OFP has a higher boiling point (~140°C) compared to HFIP (58°C). During ESI, OFP effectively lowers the droplet surface tension, but its controlled evaporation rate prevents the premature precipitation of the analyte in the source, leading to a cleaner gas-phase transition and a reduction in unwanted sodium/potassium adducts.
Mechanistic pathway of OFP-mediated electrospray ionization enhancement.
Comparative Performance Analysis
The selection of a mobile phase modifier dictates the limits of detection (LOD), chromatographic resolution, and instrument uptime. The table below synthesizes the performance metrics of OFP compared to industry-standard alternatives.
| Parameter | 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (OFP) | Hexafluoro-2-propanol (HFIP) | Trifluoroacetic Acid (TFA) |
| Chemical Classification | Long-chain fluorinated alcohol | Short-chain fluorinated alcohol | Strong fluorinated carboxylic acid |
| Boiling Point | ~140°C | 58°C | 72°C |
| ESI-MS Signal Effect | Excellent (High desolvation efficiency) | Excellent (Gold standard) | Poor (Severe ion suppression) |
| Hydrophobic Retention | High (C5 chain enhances C18 partitioning) | Moderate | High (Strong ion-pairing) |
| Volatility & Memory Effect | Moderate volatility, easily flushed | High volatility, persistent memory effect | Low volatility, severe memory effect |
| Primary Application | Complex mixtures, short polar oligos | Standard ASOs and siRNAs | Peptide mapping (UV detection) |
Data synthesis supported by principles of fluorinated alcohol behavior in LC-MS and supercritical fluid chromatography[2],[4].
Experimental Protocol: Self-Validating Method Setup
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) to confirm that the hardware and chemistry are operating within specifications before any validation data is acquired.
Step 1: System Passivation and Preparation
Oligonucleotides readily chelate to active metal sites in stainless steel HPLC systems, leading to poor recovery and peak tailing.
-
Flush the entire LC system (excluding the column) with 0.1% Phosphoric acid in water for 2 hours at 1.0 mL/min.
-
Flush with LC-MS grade water until the pH returns to neutral.
-
Install a biocompatible C18 column (e.g., PEEK-lined or Titanium hardware, 2.1 x 50 mm, 1.7 µm).
Step 2: Mobile Phase Formulation
Note: OFP is highly hydrophobic; ensure thorough mixing to prevent phase separation.
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 25 mM 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol in LC-MS grade Water.
-
Mobile Phase B: 15 mM TEA and 25 mM 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol in LC-MS grade Methanol.
Step 3: Chromatographic & MS Conditions
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C (Critical to denature oligonucleotide secondary structures and prevent split peaks).
-
Gradient: 5% B to 40% B over 10 minutes, followed by a 90% B wash.
-
MS Polarity: Negative ESI.
-
Capillary Voltage: 2.0 kV (Keep lower than peptide methods to prevent in-source fragmentation).
Step 4: System Suitability Testing (SST) - The Validation Gate
Before proceeding to ICH Q2(R1) validation, inject a 10 µg/mL standard of a known 20-mer phosphorothioate oligonucleotide.
-
Acceptance Criteria:
-
Peak Tailing Factor (Tf) ≤ 1.5.
-
Theoretical Plates (N) ≥ 10,000.
-
Signal-to-Noise (S/N) for the [M-4H]⁴⁻ charge state > 100.
-
-
Causality Check: If Tf > 1.5, system passivation is incomplete. Repeat Step 1. Do not proceed to validation until SST passes.
Method Validation Framework
Once the SST confirms system readiness, proceed with the formal validation workflow following ICH Q2(R1) guidelines.
Step-by-step HPLC-MS method validation workflow for OFP-modified systems.
-
Specificity: Inject blank matrix, Mobile Phase A, and the target analyte. Confirm no interfering peaks at the analyte's retention time.
-
Linearity & Range: Prepare a 6-point calibration curve from 10 ng/mL to 10,000 ng/mL. The R2 must be ≥ 0.995.
-
Precision & Accuracy: Perform 6 replicate injections at three concentration levels (Low, Mid, High). Acceptance criteria: %RSD ≤ 5.0% and recovery between 90-110%.
-
Robustness: Deliberately vary the column temperature (± 2°C) and the OFP concentration (± 2 mM). The method must still pass the SST criteria.
References
-
Bartlett, M. G., et al. "The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides." Journal of the American Society for Mass Spectrometry, 2017.[Link]
-
"Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach." Future Science OA, 2024.[Link]
-
"Phase Behavior and Reverse Micelle Formation in Supercritical CO2 With DTAB and F-Pentanol for Decontamination of Radioactive Wastes." ASME Digital Collection, 2010.[Link]
Sources
- 1. Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol proper disposal procedures
Comprehensive Operational and Disposal Guide for 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
Executive Summary
Handling polyfluorinated compounds requires laboratory personnel to move beyond standard organic solvent protocols. 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (systematically indexed as 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, CAS: 355-80-6) is a highly specialized fluorinated alcohol utilized in surfactant formulation, environmental science, and advanced coatings[1]. Because of its dense carbon-fluorine (C-F) bond network, improper disposal poses severe environmental and laboratory safety risks. Most notably, incomplete combustion can generate lethal and corrosive hydrogen fluoride (HF) gas[2]. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal framework to ensure absolute safety and regulatory compliance.
Chemical Profile & Hazard Assessment
To design a safe, fail-proof disposal system, we must first understand the physical and chemical constraints of the molecule. Octafluoro-1-pentanol is a combustible, colorless liquid that is significantly heavier than water[3].
Table 1: Quantitative Data & Disposal Implications
| Property | Value | Operational & Disposal Implication |
| CAS Number | 355-80-6 | Essential for accurate waste manifesting and vendor profiling. |
| Boiling Point | 140 - 142 °C | Moderate volatility; dictates the use of tightly sealed containers to prevent vapor release[3]. |
| Flash Point | 76 °C (Closed Cup) | Combustible liquid (Category 4); must be stored away from heat, sparks, and open flames. |
| Density | 1.667 g/cm³ at 25 °C | Heavier than water; will form the bottom layer in multi-phase waste mixtures, requiring careful phase management[3]. |
| Combustion Hazard | HF Gas Generation | Thermal destruction requires specialized alkaline scrubbing to neutralize corrosive byproducts[2]. |
Operational Logistics: Segregation and Storage
The foundation of a self-validating safety system is preventing incompatible chemical interactions before they occur.
-
Strict Segregation: Octafluoro-1-pentanol must be isolated in a dedicated "Halogenated Organic Waste" stream.
-
Mechanistic Rationale: Mixing fluorinated alcohols with strong bases or alkali metals can trigger violent defluorination reactions. Segregation ensures chemical stability during the accumulation phase.
-
-
Containment Specifications: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers.
-
Mechanistic Rationale: While the pure alcohol does not spontaneously degrade into HF at room temperature, any accidental catalytic degradation in a mixed waste stream could etch standard borosilicate glass. HDPE/PTFE provides a chemically inert barrier.
-
-
Environmental Controls: Store in a cool, shaded, and well-ventilated area[4]. Secondary containment trays are mandatory to prevent accidental drain contamination.
Step-by-Step Disposal Protocol
Standard drain disposal or municipal incineration is strictly prohibited[4]. The following protocol outlines the cradle-to-grave lifecycle for fluorinated alcohol waste.
Phase I: In-Lab Collection
-
Preparation: Don appropriate PPE, including a protective suit, safety glasses or face-shield, and chemical-resistant gloves (inspected prior to use)[4][5].
-
Fume Hood Transfer: Transfer the waste into the designated halogenated waste container exclusively inside a certified chemical fume hood.
-
Mechanistic Rationale: Local exhaust ventilation captures any fugitive vapors, preventing occupational exposure to potentially irritating mists[4].
-
-
Dilution (Optional but Recommended): If permitted by your institutional waste profile, mix the fluorinated waste with a highly combustible, non-halogenated solvent (e.g., ethanol or standard hydrocarbon solvent).
-
Mechanistic Rationale: Polyfluorinated compounds have a exceptionally low heat of combustion. Adding a combustible solvent acts as a thermal accelerant, ensuring the incinerator reaches the critical temperatures needed to cleave the ultra-stable C-F bonds[2].
-
Phase II: Transport and Vendor Handoff
-
Manifesting: Label the container explicitly as "Halogenated Waste - Contains Polyfluorinated Compounds (PFAS-related)."
-
Vendor Selection: Entrust the material only to a licensed hazardous waste disposal company equipped to process PFAS and fluorinated organics[4][5].
Phase III: Facility-Level Thermal Destruction
-
High-Temperature Incineration: The vendor must combust the material in a chemical incinerator equipped with an afterburner[2].
-
Mechanistic Rationale: The afterburner ensures sustained temperatures (>1100°C) necessary for complete thermal oxidation, preventing the release of shorter-chain perfluoroalkyl degradation products into the atmosphere.
-
-
Alkaline Scrubbing: The exhaust gas must pass through an alkaline scrubber[2].
-
Mechanistic Rationale: Combustion of octafluoro-1-pentanol yields hydrogen fluoride (HF) and carbon dioxide. The alkaline scrubber neutralizes the highly toxic and corrosive HF gas into inert, environmentally safe fluoride salts (e.g., sodium fluoride) and water.
-
Workflow for the safe segregation, transport, and thermal destruction of fluorinated solvents.
Emergency Response & Spill Management
In the event of an accidental release, immediate containment is required to prevent the product from entering drains or groundwater systems[4].
-
Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill area and maximize local exhaust ventilation[4].
-
Containment: Do not flush with water. Cover all nearby drains immediately.
-
Absorption: Collect the spill using an electrically protected vacuum cleaner, wet-brushing, or a specialized liquid-absorbent material (e.g., Chemizorb®)[3].
-
Disposal of Contaminants: Place all absorbed material and contaminated packaging into a closed, suitable container and process it strictly through the fluorinated waste protocol outlined above[3][5].
References
-
O0114 - SAFETY DATA SHEET: Octafluoro-1-pentanol | TCI America |4
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Material Safety Data Sheet | ChemicalBook |3
-
SAFETY DATA SHEET - 2,2,3,3,4,4,5,5-octafluoro-1-pentanol | Sigma-Aldrich |
-
Material Safety Data Sheet - Octafluoro-1-pentanol | HIMEDIA | 5
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Applications | Chem-Impex | 1
-
Perfluorohexanoic Acid | C5F11COOH | CID 67542 (Incinerator Protocol Standards) | PubChem - NIH |2
Sources
Personal protective equipment for handling 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
Advanced Safety & Operational Guide: Handling 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
Note on Nomenclature: The chemical requested is widely cataloged in industrial databases under the synonym 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol; however, its strict IUPAC designation is 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6)[1],[2]. This technical guide utilizes its standardized CAS identity to ensure absolute accuracy in safety data retrieval and hazard profiling.
Executive Summary & Mechanistic Hazard Analysis
As a highly fluorinated alcohol, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is utilized extensively as a cosurfactant in the synthesis of specialized nanocrystals (e.g., silver and silver iodide) and as a fluorinated building block in drug development. Handling this compound requires strict adherence to specialized protocols due to its unique physicochemical hazard profile.
The Causality of the Hazard: The presence of eight highly electronegative fluorine atoms exerts a profound inductive electron-withdrawing effect across the aliphatic chain. This significantly increases the acidity of the terminal hydroxyl proton compared to non-fluorinated pentanol analogs[2]. Consequently, this chemical acts as a severe tissue irritant (H315, H319) upon contact with skin and mucous membranes[1]. Furthermore, while the fluorinated tail imparts chemical stability, the hydrocarbon head (-CH₂-OH) provides sufficient fuel to render the substance a Category 4 Combustible Liquid (Flash Point: 76 °C)[1]. If subjected to intense heat or fire, the molecule undergoes thermal degradation, releasing highly toxic hydrogen fluoride (HF) gas and other fluorinated decomposition products[3].
Quantitative Physicochemical Data
Understanding the physical behavior of this chemical is the first step in designing a safe experimental setup.
| Property | Value | Causality / Operational Impact |
| Molecular Weight | 232.07 g/mol [2] | High vapor density; vapors are heavier than air and will settle in low areas, requiring bottom-up exhaust ventilation[1]. |
| Boiling Point | 141 - 142 °C[1] | Moderately volatile; necessitates continuous fume hood operation to prevent inhalation exposure. |
| Flash Point | 76 °C (Closed Cup)[1] | Combustible liquid; must be kept strictly away from open flames, sparks, and hot surfaces (>60 °C)[1]. |
| Density | 1.667 g/mL at 25 °C[1] | Significantly heavier than water; phase separation will occur in aqueous waste streams (forming the bottom layer). |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated fluoroalcohols. The following matrix outlines the required equipment and the mechanistic justification for each choice.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Butyl Rubber or Heavy-duty Nitrile (>0.4 mm) | Standard thin latex or vinyl gloves are rapidly permeated by fluorinated solvents. Butyl rubber provides a dense polymeric barrier that maximizes breakthrough time against polar, halogenated organics. |
| Eye Protection | EN 166 compliant tight-fitting goggles | The high vapor density and severe eye irritation hazard (H319) necessitate a complete orbital seal[4]. Standard safety glasses are inadequate. |
| Body Protection | Flame-resistant (FR) lab coat | The 76 °C flash point poses a localized flammability risk. FR material prevents ignition from accidental static discharge during transfer. |
| Respiratory | ABEK-P3 Filter (EN 14387) | Required if handling outside a fume hood. 'A' protects against organic vapors; 'E' protects against acidic gases (e.g., HF) that may form during thermal decomposition. |
Self-Validating Operational Workflows
Every operational step must serve as a self-validating checkpoint. Do not proceed to the next step unless the current step's success condition is explicitly met.
Protocol A: Safe Chemical Transfer and Aliquoting
Objective: Transfer the fluoroalcohol without vapor exposure or static ignition.
-
Environmental Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s.
-
Validation Check: Read the digital monitor; do not uncap the reagent if the flow alarm is active.
-
-
PPE Donning: Equip butyl rubber gloves, tight-fitting goggles, and an FR lab coat.
-
Static Mitigation: Ground all metal receiving vessels and use conductive mats.
-
Causality: Combustible liquids can accumulate static charge during pouring; a static spark can ignite accumulated vapors[1].
-
-
Aliquoting (Closed System): Use a gas-tight glass syringe with a Teflon (PTFE) needle hub to extract the liquid. Avoid polystyrene or low-density plastics which may degrade upon contact with fluorinated solvents.
-
Sealing & Storage: Cap the source bottle immediately. Purge the headspace with dry Argon or Nitrogen before returning it to a cool, well-ventilated flammables cabinet[1].
Protocol B: Emergency Spill Response
Objective: Contain and neutralize spills without personnel exposure.
-
Evacuation & Assessment: Evacuate the immediate 3-meter radius.
-
Validation Check: Ensure no personnel are downwind of the spill before proceeding.
-
-
Respiratory Escalation: If the spill occurs outside the fume hood, the responder must don a half-mask respirator equipped with an ABEK-P3 cartridge.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth)[1].
-
Causality: Combustible liquids must never be absorbed with combustible materials like sawdust, which creates a severe fire hazard.
-
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container[1].
-
Decontamination: Wash the spill surface with a mild soap and water solution. The surfactant will lift residual fluorinated compounds that water alone cannot dissolve.
Protocol C: Waste Segregation and Disposal
-
Segregation: Deposit waste exclusively into containers labeled "Halogenated Organic Waste."
-
Incompatibility Check: Ensure the waste container contains NO strong oxidizing agents or alkali metals[5].
-
Causality: Fluorinated compounds can react violently with strong bases or oxidizers, leading to exothermic runaway.
-
-
Disposal: Store the sealed waste container in a secondary containment tray until collected by an approved environmental waste contractor[1]. Do not allow the chemical to enter drains[1].
Operational Workflow Visualization
Operational workflow and emergency branching for handling Octafluoro-1-pentanol.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9641, 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol. PubChem. URL:[Link]
Sources
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